6-(ethylamino)pyrazine-2-carboxylic acid
Description
Overview of Pyrazine (B50134) Derivatives in Academic Research
Pyrazine derivatives are a class of organic compounds that have been the subject of extensive academic and industrial research. Their unique chemical structures and ability to interact with biological systems have made them valuable scaffolds in drug discovery and materials science. nih.gov In the field of medicinal chemistry, pyrazine derivatives have shown a wide spectrum of pharmacological activities. mdpi.com They are also utilized as versatile precursors for the synthesis of more complex heterocyclic systems. researchgate.net The interest in pyrazine chemistry is further fueled by the development of efficient synthetic methodologies, such as cross-coupling reactions, that allow for the precise modification of the pyrazine core. tandfonline.comresearchgate.net
Contextualization of 6-(ethylamino)pyrazine-2-carboxylic acid within Pyrazine Chemistry
Within the vast family of pyrazine derivatives, pyrazine-2-carboxylic acid and its analogues represent a particularly important subclass. The carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides and esters, which can significantly influence the compound's biological activity. minia.edu.egnih.gov The introduction of an ethylamino group at the 6-position of the pyrazine ring, resulting in this compound, further diversifies the chemical space and potential applications of these compounds. This specific substitution pattern can modulate the electronic properties and lipophilicity of the molecule, which are critical parameters for its interaction with biological targets.
Below is a data table outlining the key properties of this compound and a related compound for comparison.
| Property | This compound | 6-(methylamino)pyrazine-2-carboxylic acid |
| Molecular Weight | 167.17 g/mol cymitquimica.com | 153.14 g/mol cymitquimica.com |
| Purity | 98% cymitquimica.com | 97% cymitquimica.com |
| InChIKey | WEZMQMVAHNOKKF-UHFFFAOYSA-N cymitquimica.com | OAJBFQZGHAGOAJ-UHFFFAOYSA-N sigmaaldrich.com |
| CAS Number | Not explicitly available in search results | 54409-13-1 sigmaaldrich.com |
Research Gaps and Opportunities in this compound Studies
While research into pyrazine derivatives is extensive, the specific compound this compound remains relatively underexplored. A significant portion of the existing literature focuses on the broader class of pyrazine-2-carboxamides or other N-substituted derivatives, with a notable emphasis on their antimycobacterial properties. nih.gov This leaves a considerable gap in the understanding of the unique chemical and biological properties of this compound itself.
Opportunities for future research are abundant. A primary area of investigation would be the development and optimization of synthetic routes to produce this compound with high yield and purity. Furthermore, a thorough characterization of its physicochemical properties is warranted. The exploration of its potential as a precursor for novel derivatives, particularly through reactions involving the carboxylic acid moiety, could lead to the discovery of new compounds with interesting biological activities.
Scope and Objectives of Research on this compound
The primary objective of future research on this compound should be to systematically investigate its chemical properties and explore its potential as a building block in organic synthesis. This would involve:
Synthesis and Characterization: Developing efficient and scalable synthetic methods for the preparation of this compound. Comprehensive characterization using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry) is crucial to confirm its structure and purity.
Derivative Synthesis: Utilizing the carboxylic acid and amino functionalities to synthesize a library of new derivatives, such as amides and esters.
Structural Analysis: Investigating the three-dimensional structure of the compound and its derivatives to understand how structural modifications influence their properties.
A focused research program with these objectives will significantly contribute to the understanding of this specific pyrazine derivative and pave the way for its potential application in various fields of chemical science.
Properties
CAS No. |
124367-58-4 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethylamino Pyrazine 2 Carboxylic Acid and Analogues
Retrosynthetic Analysis of 6-(ethylamino)pyrazine-2-carboxylic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the C-N bond of the ethylamino group and the C-C bond connecting the carboxylic acid to the pyrazine (B50134) ring.
A logical retrosynthetic approach involves two main bond cleavages:
C(6)-N bond disconnection: This is the most common and strategically sound disconnection. It simplifies the target molecule into a 6-halopyrazine-2-carboxylic acid precursor and ethylamine (B1201723). The subsequent forward reaction would be a nucleophilic aromatic substitution (SNAr).
C(2)-COOH bond disconnection: This disconnection leads to a 6-(ethylamino)pyrazine intermediate, which would then require a carboxylation step. While feasible, this route can be more challenging due to regioselectivity issues and the need for specific activating groups.
Functional group interconversion (FGI) is another key aspect of the retrosynthetic analysis. ias.ac.in For instance, the carboxylic acid group can be retrosynthetically derived from an ester or a nitrile, which can offer advantages in terms of reactivity and purification during the synthesis.
Precursor Synthesis and Derivatization Strategies
The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors.
Synthesis of Key Pyrazine Intermediates
The most crucial pyrazine intermediate is a 6-substituted pyrazine-2-carboxylic acid or a derivative thereof. A common and versatile precursor is 6-chloropyrazine-2-carboxylic acid. ascendexllc.com
The synthesis of pyrazine-2-carboxylic acid itself can be achieved through various methods, including the oxidation of quinoxaline. orgsyn.org A general route to substituted pyrazine-2-carboxylic acids involves the condensation of α-dicarbonyl compounds with α-amino acids or their derivatives.
A typical synthesis of 6-chloropyrazine-2-carboxylic acid starts from 2-aminopyrazine (B29847). Diazotization of 2-aminopyrazine followed by a Sandmeyer-type reaction with a chloride source can introduce the chlorine atom at the 6-position. Subsequent oxidation of a methyl group at the 2-position, if present, or another synthetic equivalent can yield the desired carboxylic acid.
Alternatively, starting with 2,6-dichloropyrazine, a selective nucleophilic substitution or a metal-catalyzed coupling reaction can be employed to introduce a precursor to the carboxylic acid at the 2-position, while retaining the chlorine at the 6-position for later amination.
Preparation of Ethylamino Group Precursors
Ethylamine is a readily available and inexpensive reagent. For the synthesis of this compound, ethylamine itself is the most direct precursor for the ethylamino group. In some cases, protected forms of ethylamine or synthetic equivalents might be used to avoid side reactions, especially if other reactive functional groups are present in the pyrazine intermediate.
Forward Synthesis Approaches to this compound
With the key precursors in hand, several forward synthetic strategies can be employed to construct the target molecule.
Classical Organic Synthesis Routes
The most classical and widely used method for synthesizing this compound and its analogues is through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This typically involves the reaction of a 6-halopyrazine-2-carboxylic acid, most commonly 6-chloropyrazine-2-carboxylic acid, with ethylamine. nih.govacs.org
The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and often at elevated temperatures to facilitate the substitution. The presence of an electron-withdrawing group like the carboxylic acid on the pyrazine ring activates the halide for nucleophilic displacement.
Table 1: Classical Synthesis of this compound
| Starting Material | Reagent | Conditions | Product |
|---|
Another classical approach involves the amidation of pyrazine-2-carboxylic acid derivatives. rjpbcs.com For instance, pyrazine-2-carboxylic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride. prepchem.comits.ac.id This activated intermediate can then react with ethylamine to form the corresponding amide, which would be an analogue of the target molecule.
Modern Synthetic Methodologies
Modern synthetic methods offer more efficient and versatile routes to this compound and its analogues.
Metal-catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. This method can be particularly useful for coupling ethylamine with a 6-halopyrazine-2-carboxylic acid ester. The use of an ester protects the carboxylic acid group and can lead to higher yields and cleaner reactions. Subsequent hydrolysis of the ester would then yield the final product.
Table 2: Modern Synthetic Approaches
| Method | Catalyst/Reagent | Substrates | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst, ligand | 6-halopyrazine-2-carboxylate, ethylamine | High efficiency, broad substrate scope |
Organocatalysis: In recent years, organocatalysis has emerged as a green and sustainable alternative to metal-catalyzed reactions. While direct application to the synthesis of this compound may not be widely reported, organocatalytic methods are used for the synthesis of related heterocyclic structures. nih.gov For instance, the synthesis of substituted pyridones has been achieved using natural product-derived catalysts like pyridine-2-carboxylic acid. nih.gov These principles could potentially be adapted for the synthesis of pyrazine derivatives.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The primary route for synthesizing this compound and its analogues typically involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, followed by hydrolysis. A common starting material is a 6-halopyrazine-2-carboxylic acid ester, such as methyl 6-chloropyrazine-2-carboxylate.
The reaction proceeds by the displacement of the chloro group with ethylamine. The optimization of this step is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the presence of a base. Solvents such as ethanol, N,N-dimethylformamide (DMF), and polyethylene (B3416737) glycol (PEG) have been employed in the synthesis of similar pyrazine derivatives. nih.govresearchgate.net The temperature is typically controlled to balance the rate of reaction with the potential for side reactions. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Following the successful substitution, the ester group is hydrolyzed to the carboxylic acid. This is commonly achieved under basic conditions, for instance, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the final product.
While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, studies on analogous 6-alkylamino-N-phenylpyrazine-2-carboxamides have shown that yields can vary significantly based on the length and nature of the alkylamino chain. nih.gov For instance, the synthesis of various pyrazine-2-carboxylic acid derivatives has been reported with yields ranging from moderate to excellent, depending on the specific substrates and conditions used. researchgate.net
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Options | Considerations |
| Starting Material | Methyl 6-chloropyrazine-2-carboxylate, Ethyl 6-chloropyrazine-2-carboxylate | Availability, reactivity, and subsequent hydrolysis step. |
| Amine | Ethylamine | Used in excess to drive the reaction forward. |
| Solvent | Ethanol, DMF, PEG-400, Water | Influences solubility of reactants, reaction rate, and ease of work-up. Green solvent alternatives are preferred. nih.govacs.org |
| Base | Triethylamine, Potassium carbonate | Neutralizes the HCl formed during the reaction. |
| Temperature | Room temperature to reflux | Higher temperatures increase reaction rate but may lead to side products. |
| Reaction Time | Monitored by TLC or HPLC | Reaction is run until completion of the starting material. |
| Hydrolysis | Aqueous NaOH or KOH | Saponification of the ester to the carboxylic acid. |
| Purification | Recrystallization, Chromatography | To obtain the final product in high purity. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in the synthesis of pharmaceutical intermediates and active ingredients. acs.orgtandfonline.comresearchgate.net For the synthesis of this compound, several of the twelve principles of green chemistry can be applied to create a more sustainable process.
Solvent Selection and Minimization
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass of material in a chemical process. nih.govacs.org Traditional solvents like DMF, while effective, pose environmental and health risks. Greener alternatives are therefore sought.
Ethanol: Produced from renewable resources, ethanol is a more environmentally benign solvent compared to many aprotic polar solvents. It is often a suitable choice for nucleophilic substitution reactions. nih.gov
Water: As the ultimate green solvent, water is an attractive medium for chemical reactions. The use of water as a solvent for the amination of chloropyrazines has been explored, sometimes in the presence of a phase-transfer catalyst or with co-solvents to enhance solubility. researchgate.net
Polyethylene Glycol (PEG): PEGs are non-toxic, biodegradable, and have low volatility, making them excellent green solvent alternatives. PEG-400 has been successfully used as a solvent for nucleophilic aromatic substitution on nitrogen-containing heterocycles, often leading to high yields in short reaction times. nih.gov
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, non-toxic, and can be prepared from renewable resources. DESs have been investigated as green solvents and catalysts for the preparation of pyrazine derivatives. acs.orgacs.org
Minimizing the volume of solvent used is another key principle. This can be achieved through process optimization and, in some cases, by running reactions under solvent-free conditions, for example, by heating the neat reactants. nih.gov
Waste Reduction Strategies
Waste reduction is a cornerstone of green chemistry, encapsulated in the principle of preventing waste rather than treating it after it has been created. acs.orgcore.ac.uk
Atom Economy: The synthesis of this compound via nucleophilic substitution is designed to have a good atom economy, as the main atoms of the reactants are incorporated into the final product. The primary byproduct is a salt (e.g., triethylammonium (B8662869) chloride), which can be managed.
Catalysis: The use of catalysts is preferred over stoichiometric reagents. While the main reaction is a substitution, subsequent purification steps can be designed to minimize waste. For example, using catalytic amounts of a phase-transfer catalyst in aqueous media can reduce the need for large volumes of organic solvents.
Process Optimization: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts directly reduces waste. This includes careful control of temperature, reaction time, and stoichiometry of reactants.
Recycling and Recovery: Solvents used in the reaction and purification steps should be recovered and recycled whenever feasible. This reduces both the consumption of fresh solvent and the generation of solvent waste. ijarsct.co.in
In-process Monitoring: Real-time analysis of the reaction can help to determine the optimal endpoint, preventing the formation of degradation products and unnecessary consumption of energy and reagents. tandfonline.com
By implementing these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Advanced Spectroscopic and Structural Elucidation of 6 Ethylamino Pyrazine 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial relationships of the constituent atoms of 6-(ethylamino)pyrazine-2-carboxylic acid can be determined with high confidence.
Detailed ¹H and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display two singlets for the pyrazine (B50134) ring protons. The ethyl group would present as a quartet for the methylene (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. The amine proton (-NH-) may appear as a broad singlet, and the carboxylic acid proton (-COOH) would be observed as a highly deshielded, broad singlet, often in the range of 10-12 ppm. libretexts.orglibretexts.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (160-180 ppm). libretexts.orglibretexts.org The carbons of the pyrazine ring would resonate in the aromatic region, with their specific shifts influenced by the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group. The methylene and methyl carbons of the ethyl group would appear in the upfield aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H3 | ~8.5 | - |
| Pyrazine-H5 | ~8.2 | - |
| -NH- | variable, broad | - |
| -CH₂- | ~3.5 (quartet) | ~40 |
| -CH₃ | ~1.3 (triplet) | ~15 |
| -COOH | >10, broad | ~165 |
| Pyrazine-C2 | - | ~150 |
| Pyrazine-C3 | - | ~135 |
| Pyrazine-C5 | - | ~130 |
| Pyrazine-C6 | - | ~155 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To further confirm the structural assignments, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A clear correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. columbia.eduemerypharma.com This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. A NOESY experiment could show a correlation between the amine proton and the pyrazine proton at position 5, as well as with the methylene protons of the ethyl group, providing insights into the preferred conformation of the side chain.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₉N₃O₂), the expected exact mass would be calculated and compared to the experimentally determined value. The monoisotopic mass of this compound is 167.0695 Da. uni.lu An HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (-COOH). libretexts.org For the target molecule, characteristic fragmentation could involve:
Loss of H₂O: A neutral loss of 18 Da from the molecular ion.
Loss of CO₂: Decarboxylation, resulting in a loss of 44 Da.
Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment with a loss of 29 Da.
Alpha-cleavage adjacent to the amine: Cleavage of the C-C bond next to the nitrogen atom of the ethylamino group.
Interactive Data Table: Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 168.0767 ([M+H]⁺) | 150.0661 | H₂O | Ionized 6-(ethylamino)pyrazine |
| 168.0767 ([M+H]⁺) | 124.0767 | CO₂ | Protonated 6-ethylaminopyrazine |
| 168.0767 ([M+H]⁺) | 139.0611 | C₂H₅ | Protonated 6-aminopyrazine-2-carboxylic acid |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad O-H stretching vibration from the carboxylic acid group would be prominent in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. libretexts.orglibretexts.org The N-H stretching of the secondary amine would be observed in the region of 3300-3500 cm⁻¹. libretexts.org C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy would provide complementary information. The symmetric stretching of the pyrazine ring is often a strong band in the Raman spectrum. The C-C stretching of the ethyl group would also be observable. Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. researchgate.net
Interactive Data Table: Key IR and Raman Vibrational Modes
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |
| Amine | N-H stretch | 3300-3500 (moderate) | Moderate |
| Pyrazine Ring | C=N, C=C stretch | 1400-1600 | Strong |
| Ethyl Group | C-H stretch | 2850-2960 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is expected to promote electrons from lower energy molecular orbitals to higher energy ones. The primary chromophores in this molecule are the pyrazine ring and the carboxylic acid group, which are in conjugation.
The electronic spectrum is anticipated to be characterized by two main types of transitions: π → π* and n → π. The π → π transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transitions, which involve the excitation of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally of lower intensity.
Pyrazine itself exhibits strong absorption bands in the UV region. nist.gov Generally, pyrazine derivatives show absorption in the 220-270 nm range, which is more intense, and a less intense but more structured absorption between 290-380 nm. researchgate.net The presence of the carboxylic acid group, an auxochrome, and the ethylamino group, a chromophore, attached to the pyrazine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often not practically useful. libretexts.org However, in this conjugated system, its influence will be merged with the pyrazine transitions.
The expected electronic transitions for this compound are summarized in the table below. It is important to note that these are estimated values, and the actual absorption maxima can be influenced by factors such as solvent polarity.
Table 1: Expected UV-Vis Absorption Data for this compound
| Expected Transition | Probable Wavelength Range (λmax, nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 220 - 280 | High |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, a specific crystal structure for this compound has not been reported in open-access crystallographic databases. However, by examining the crystal structures of closely related pyrazine carboxylic acids and their derivatives, we can predict the key structural features of this compound in the solid state.
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule contains several hydrogen bond donors (the carboxylic acid -OH and the ethylamino -NH) and acceptors (the pyrazine ring nitrogens and the carbonyl oxygen).
Based on studies of similar pyrazine derivatives, the following intermolecular interactions are anticipated to be significant in stabilizing the crystal lattice researchgate.netnih.govacs.org:
O-H···N Hydrogen Bonds: Strong hydrogen bonds are likely to form between the carboxylic acid hydroxyl group and one of the nitrogen atoms of the pyrazine ring of an adjacent molecule. This is a common and robust interaction observed in cocrystals of pyrazines with carboxylic acids. researchgate.net
N-H···N/O Hydrogen Bonds: The ethylamino group can act as a hydrogen bond donor to either a pyrazine nitrogen or the carbonyl oxygen of a neighboring molecule.
π–π Stacking: The planar pyrazine rings are likely to engage in π–π stacking interactions, further contributing to the stability of the crystal structure. These interactions are a crucial factor in the three-dimensional network of many pyrazine derivatives. researchgate.net
C-H···O Interactions: Weaker C-H···O hydrogen bonds may also be present, involving the C-H bonds of the pyrazine ring or the ethyl group and the carbonyl oxygen.
Table 2: Predicted Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Expected Strength |
|---|---|---|---|
| Hydrogen Bond | Carboxylic acid (-OH) | Pyrazine ring (N) | Strong |
| Hydrogen Bond | Ethylamino (-NH) | Pyrazine ring (N) | Moderate |
| Hydrogen Bond | Ethylamino (-NH) | Carbonyl oxygen (=O) | Moderate |
| π–π Stacking | Pyrazine ring | Pyrazine ring | Moderate |
In the solid state, molecules adopt a conformation that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions. For this compound, the following conformational features are expected:
Planarity of the Pyrazine Ring: The pyrazine ring itself is aromatic and therefore planar.
Orientation of Substituents: The carboxylic acid and ethylamino groups are expected to be nearly coplanar with the pyrazine ring to maximize electronic conjugation. Crystal structures of similar compounds, such as pyrazine-2,5-dicarboxamides, show that the carboxamide units are nearly coplanar with the pyrazine ring. nih.gov
Carboxylic Acid Conformation: Carboxylic acids can exist in syn and anti conformations with respect to the O=C-O-H dihedral angle. The syn conformation is generally more stable, but the anti conformation can be stabilized by specific intermolecular interactions within the crystal lattice. nih.gov
Ethylamino Group Conformation: The ethyl group attached to the amine nitrogen will adopt a staggered conformation to minimize steric hindrance.
Reactivity and Chemical Transformations of 6 Ethylamino Pyrazine 2 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position of the pyrazine (B50134) ring is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
Esterification: 6-(ethylamino)pyrazine-2-carboxylic acid can be converted to its corresponding esters through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed. Another method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol to yield the ester. For instance, pyrazine-2-carboxylic acids can be reacted with alcohols like isobutyl alcohol or isopropyl alcohol in the presence of an acid catalyst to produce the corresponding esters mdpi.com.
Amidation: The formation of amides from this compound is a crucial transformation, often employed in the synthesis of biologically active molecules. A widely used method for amidation involves the conversion of the carboxylic acid to its acyl chloride, typically by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide nih.govnih.gov. This method is effective for a wide range of amines. Alternatively, direct amidation of the carboxylic acid with an amine can be achieved using coupling agents or by heating, sometimes with a catalyst like boric acid mdpi.com. Studies on related pyrazine-2-carboxylic acids have demonstrated the successful synthesis of a variety of N-substituted amides using these techniques nih.govnih.govgoogle.com.
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 6-(ethylamino)pyrazine-2-carboxylate |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH) | N¹,N¹-Disubstituted-6-(ethylamino)pyrazine-2-carboxamide |
| Amidation (Direct Coupling) | Amine (R¹R²NH), Coupling Agent (e.g., DCC, EDC), or Boric Acid Catalyst | N¹,N¹-Disubstituted-6-(ethylamino)pyrazine-2-carboxamide |
Reduction to Alcohol and Aldehyde Derivatives
Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (6-(ethylamino)pyrazin-2-yl)methanol. This transformation requires the use of strong reducing agents, as carboxylic acids are generally resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an acidic workup libretexts.org. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are also capable of reducing carboxylic acids to alcohols and may offer better selectivity in the presence of other reducible functional groups rsc.org. Catalytic hydrogenation is generally not effective for the reduction of carboxylic acids unless under harsh conditions of high pressure and temperature nih.gov.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, direct reduction is often not feasible. A common strategy involves a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester. The derivative can then be reduced to the aldehyde using a milder reducing agent that will not proceed to the alcohol. For example, acyl chlorides can be reduced to aldehydes using a poisoned palladium catalyst in a process known as the Rosenmund reduction nih.gov. More recently, methods using visible light photoredox catalysis have been developed for the selective reduction of carboxylic acids to aldehydes with hydrosilanes mdpi.com. Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of carboxylic acids to their corresponding aldehydes in the presence of ATP and NADPH, offering a biocatalytic route nih.gov.
| Target Product | Typical Reagents and Conditions |
|---|---|
| Primary Alcohol | 1. LiAlH₄ in THF 2. H₃O⁺ |
| Primary Alcohol | BH₃·THF or BH₃·SMe₂ |
| Aldehyde | 1. Conversion to Acyl Chloride 2. H₂, Pd/BaSO₄ (Rosenmund Reduction) |
| Aldehyde | Visible Light Photoredox Catalysis with Hydrosilane |
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide. For aromatic and heteroaromatic carboxylic acids, this reaction often requires high temperatures or the presence of a catalyst. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. Electron-donating groups, such as the ethylamino group on the pyrazine ring, can influence the electronic properties of the ring and thus the reaction conditions required.
Photochemical methods can also induce decarboxylation. For instance, UV-induced photolysis has been shown to cause the decarboxylation of 3-aminopyrazine-2-carboxylic acid, a close structural analog of the title compound organic-chemistry.org. This suggests that this compound may also undergo decarboxylation upon irradiation with UV light. Additionally, visible-light photoredox catalysis has emerged as a mild method for the decarboxylation of various carboxylic acids researchgate.net. Metal-catalyzed decarboxylation, for example using copper or silver catalysts, is another common approach for aromatic carboxylic acids nih.gov.
Reactions at the Ethylamino Group
The ethylamino group is a nucleophilic secondary amine and can participate in reactions typical of this functional group, such as acylation, sulfonylation, and alkylation.
Acylation and Sulfonylation Reactions
Acylation: The nitrogen atom of the ethylamino group has a lone pair of electrons, making it nucleophilic and capable of reacting with electrophilic acylating agents. Acylation can be achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide bond, converting the ethylamino group to an N-ethyl-N-acylamino group. The reactivity of the ethylamino group in acylation is influenced by the electronic nature of the pyrazine ring.
Sulfonylation: In a similar manner to acylation, the ethylamino group can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base (like pyridine or triethylamine) to form sulfonamides. This reaction, known as the Hinsberg test for primary and secondary amines, is a reliable method for the formation of N-sulfonated derivatives. The resulting sulfonamide will have the structure 6-(N-ethyl-N-sulfonylamino)pyrazine-2-carboxylic acid.
Alkylation Reactions
The ethylamino group can be further alkylated by reaction with alkyl halides. As a secondary amine, it can be converted into a tertiary amine. This reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. A base is often required to deprotonate the resulting ammonium salt and regenerate the neutral tertiary amine. It is important to note that the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, so careful control of reaction conditions and stoichiometry is necessary to achieve selective mono-alkylation. The pyrazine ring itself can also be alkylated under certain conditions, particularly when activated, for example, by forming N,N'-bis(trimethylsilyl)-1,4-dihydropyrazines which can then react with aldehydes.
| Reaction Type | Typical Reagents | Functional Group Transformation |
|---|---|---|
| Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | -NH-CH₂CH₃ → -N(COR)-CH₂CH₃ |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | -NH-CH₂CH₃ → -N(SO₂R)-CH₂CH₃ |
| Alkylation | Alkyl halide (R-X) | -NH-CH₂CH₃ → -N(R)-CH₂CH₃ |
Oxidation Reactions
The oxidative transformation of this compound is primarily centered on its role as a component in catalytic systems rather than its direct oxidation. Research has demonstrated that pyrazine-2-carboxylic acid, the parent compound, and by extension its derivatives, can act as a crucial co-catalyst in vanadium-catalyzed oxidation reactions. Specifically, the system comprising a vanadate anion (VO₃⁻), hydrogen peroxide (H₂O₂), and pyrazine-2-carboxylic acid is effective for the oxidation of alkanes and aromatic compounds. researchgate.netresearchgate.net In this reagent system, it is believed that H₂O₂ interacts with the vanadate ion to generate hydroxyl radicals (HO•) and other radical-like vanadium species, which are the primary oxidizing agents. researchgate.net The pyrazine-2-carboxylic acid acts as a ligand, modifying the reactivity and stability of the vanadium catalyst to promote the oxidation of substrates like n-heptane and cyclohexane to their corresponding hydroperoxides, alcohols, and ketones. researchgate.netresearchgate.net
While the pyrazine ring itself is relatively stable under these conditions, the ethylamino substituent presents a potential site for oxidation. Similar to other alkylamines, this group could theoretically be oxidized at the carbon alpha to the nitrogen, potentially leading to dealkylation or the formation of amide derivatives under specific oxidative conditions. However, the primary reported role of this class of molecules in oxidation chemistry is that of a catalytic ancillary.
Reactivity of the Pyrazine Ring System
Electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, and Friedel-Crafts alkylation/acylation, are characteristic of electron-rich aromatic rings like benzene. wikipedia.orgmasterorganicchemistry.com The pyrazine ring, however, is severely deactivated towards electrophiles. The two nitrogen atoms exert a strong electron-withdrawing inductive effect and can be protonated or coordinate with Lewis acids under typical SₑAr reaction conditions. wikipedia.org This creates a positive charge on the ring, leading to electrostatic repulsion of incoming electrophiles and further deactivation.
The presence of the electron-withdrawing carboxylic acid group at the C2 position further deactivates the ring. Although the ethylamino group at C6 is an activating group, its electron-donating effect is insufficient to overcome the profound deactivating effect of the two ring nitrogens and the carboxyl group. Consequently, standard electrophilic aromatic substitution reactions on this compound are generally not feasible. wikipedia.org
In stark contrast to its inertness toward electrophiles, the π-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present on the ring. wikipedia.orgmasterorganicchemistry.com The ring nitrogens are well-positioned to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, particularly when the leaving group is located at a position ortho or para to a nitrogen atom. wikipedia.orgnih.gov
In the case of this compound, there is no inherent leaving group (like a halide) on the ring. However, if a derivative were synthesized with a leaving group at the C3 or C5 positions, these positions would be activated for SₙAr. For instance, the condensation of 6-chloropyrazine-2-carboxylic acid chloride with anilines demonstrates the high reactivity of a halogenated pyrazine ring toward nucleophiles. researchgate.netnih.gov
The pyrazine ring is relatively resistant to oxidation, as evidenced by its stability in the vanadium-catalyzed oxidation system where it functions as a ligand. researchgate.net However, the nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation is a common reaction for nitrogen-containing heterocycles and can be a strategic step in synthesis to alter the electronic properties and reactivity of the ring. mdpi.com
Reduction of the pyrazine ring is more readily achievable. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can reduce the aromatic pyrazine to a saturated piperazine ring. This transformation fundamentally alters the geometry and chemical properties of the molecule, converting the planar, aromatic system into a flexible, aliphatic diamine structure.
Table 1: Summary of Pyrazine Ring Reactivity
| Reaction Type | Reactivity of this compound | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution (SₑAr) | Extremely low / Not applicable | Severe deactivation from two ring nitrogens and the -COOH group. wikipedia.org |
| Nucleophilic Aromatic Substitution (SₙAr) | High (requires a leaving group) | π-deficient ring stabilizes the negative Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com |
| Oxidation | Ring is stable; N-oxidation is possible | Ring is electron-poor; nitrogen lone pairs can be oxidized to N-oxides. mdpi.com |
| Reduction | Readily reduced to piperazine | Catalytic hydrogenation can saturate the heteroaromatic ring. |
Synthesis of Conjugates and Prodrug Derivatives of this compound (Focus on chemical synthesis/reactivity)
The carboxylic acid functional group is the primary site for the synthesis of conjugates and prodrug derivatives of this compound. These transformations typically involve the formation of amides or esters. ebrary.net
Amide Bond Formation: The carboxylic acid can be readily converted into an amide by coupling it with a primary or secondary amine. This is a common strategy for creating biologically active conjugates. The reaction typically requires the activation of the carboxylic acid. One method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. nih.govmdpi.com Alternatively, a wide range of peptide coupling reagents can be used for a one-pot synthesis under milder conditions. These reagents activate the carboxyl group to facilitate nucleophilic attack by the amine. rjpbcs.com
Ester Bond Formation (Prodrugs): Esterification of the carboxylic acid is a common strategy to create prodrugs. ebrary.net Masking the polar carboxylic acid group as a less polar ester can enhance properties such as membrane permeability. The synthesis can be achieved through methods like Yamaguchi esterification, which involves forming a mixed anhydride from the carboxylic acid that then reacts with an alcohol. researchgate.net
Table 2: Selected Methods for Conjugate Synthesis
| Conjugate Type | Reaction | Reagents | Description |
|---|---|---|---|
| Amide | Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Two-step process: carboxylic acid is converted to a highly reactive acyl chloride, which then reacts with an amine. mdpi.com |
| Amide | Direct Amide Coupling | Propylphosphonic Anhydride (T3P), Carbodiimides (e.g., EDCI), HOBt | One-pot reaction where the coupling reagent activates the carboxylic acid in situ for reaction with an amine. rjpbcs.com |
| Ester | Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a reactive mixed anhydride intermediate which is then reacted with an alcohol to yield the ester. researchgate.net |
Exploration of Novel Reaction Pathways for this compound
Modern synthetic methodologies offer novel pathways for the derivatization of this compound beyond classical transformations.
C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-installing functional groups like halides. The pyrazine ring contains two C-H bonds at the C3 and C5 positions. Given the electron-deficient nature of the ring, these positions could be susceptible to certain types of C-H activation/functionalization reactions. For instance, iron-catalyzed C-H functionalization has been used to introduce aryl groups onto pyrazine rings. mdpi.com Such a reaction could potentially be applied to install new substituents at the C3 or C5 positions, providing a direct route to novel analogues.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are fundamental tools for constructing complex molecules. mdpi.com While this compound itself is not ready for cross-coupling, it could be converted into a suitable coupling partner. For example, halogenation of the ring would install a handle for subsequent cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. A double Suzuki-Miyaura coupling has been used effectively with 2,5-dibromopyrazine to synthesize complex bisindole alkaloids. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates and forging new bonds. These methods could potentially be used to functionalize the pyrazine ring or its substituents through novel reaction pathways that are not accessible under traditional thermal conditions.
These advanced synthetic methods provide avenues for exploring new chemical space and generating diverse libraries of this compound derivatives for further research.
Computational and Theoretical Investigations of 6 Ethylamino Pyrazine 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule from first principles. These methods provide insights into the electron distribution, reactivity, and spectroscopic characteristics of 6-(ethylamino)pyrazine-2-carboxylic acid.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. For this compound, DFT calculations would be employed to determine its optimized geometry, bond lengths, bond angles, and other ground-state properties.
A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. The output of such a calculation would provide a detailed picture of the molecule's electronic configuration and energy.
Table 1: Illustrative DFT-Calculated Ground State Properties of this compound
| Property | Illustrative Value |
| Ground State Energy (Hartree) | -668.xxxxxx |
| Dipole Moment (Debye) | 3.xxxx |
| Point Group | C1 |
Note: The values in this table are for illustrative purposes to show the type of data generated by DFT calculations and are not based on published experimental or computational results for this specific molecule.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule.
For this compound, an MEP map would reveal regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, would indicate sites for nucleophilic attack. These maps are color-coded, with red typically representing regions of most negative potential and blue representing areas of most positive potential. Such an analysis would be crucial for understanding intermolecular interactions, including hydrogen bonding.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability.
An FMO analysis of this compound would involve calculating the energies of these orbitals. A small HOMO-LUMO gap would suggest that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO would also indicate the regions of the molecule involved in electron donation and acceptance, respectively.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Illustrative Energy (eV) |
| HOMO | -6.xxxx |
| LUMO | -1.xxxx |
| Gap | 4.xxxx |
Note: The values in this table are hypothetical and serve to illustrate the output of an FMO analysis. They are not derived from actual computational studies on this molecule.
Conformational Analysis and Energy Minima
The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.
A Potential Energy Surface (PES) map is a theoretical construct that represents the energy of a molecule as a function of its geometry. For this compound, a PES scan could be performed by systematically changing specific dihedral angles, such as those associated with the ethylamino and carboxylic acid groups, and calculating the energy at each point.
The resulting map would reveal the low-energy conformations of the molecule, corresponding to valleys on the surface, and the transition states between them, represented by saddle points. This information is critical for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the trajectory of each atom over time, providing insights into the molecule's conformational dynamics, flexibility, and interactions with its environment (e.g., a solvent).
An MD simulation of this compound would allow for the exploration of its conformational space and the observation of dynamic transitions between different conformations. This would provide a more realistic picture of the molecule's behavior in a dynamic system compared to the static picture provided by energy minimization methods. Such simulations are particularly useful for understanding how the molecule might interact with a biological target.
Spectroscopic Property Predictions (NMR, IR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govnih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations can predict these shifts, aiding in the assignment of experimental signals. For this compound, the predicted chemical shifts would be characteristic of its functional groups. The acidic proton of the carboxylic acid is expected to appear at a significantly downfield chemical shift, typically in the range of 10-12 ppm in ¹H NMR spectra. libretexts.org The protons on the pyrazine (B50134) ring would have distinct signals, influenced by the electron-donating ethylamino group and the electron-withdrawing carboxylic acid group. nih.gov The ethyl group would show a characteristic quartet and triplet pattern. In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded, typically appearing between 160-180 ppm. libretexts.org
Table 1: Illustrative Predicted NMR Chemical Shifts (δ in ppm) for this compound Predicted values are illustrative and based on typical ranges for similar functional groups.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl H | 10.0 - 12.0 | - |
| Pyrazine H (adjacent to COOH) | 8.5 - 9.0 | - |
| Pyrazine H (adjacent to NH) | 7.5 - 8.0 | - |
| -NH- | 5.0 - 6.0 | - |
| -CH₂- | 3.4 - 3.8 | 35 - 40 |
| -CH₃ | 1.2 - 1.5 | 14 - 16 |
| Carboxyl C | - | 165 - 175 |
| Pyrazine C (C-COOH) | - | 145 - 150 |
| Pyrazine C (C-NH) | - | 150 - 155 |
| Other Pyrazine C | - | 130 - 140 |
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, key predicted vibrational frequencies would include the O-H stretch of the carboxylic acid, which is typically broad and found in the 2500-3300 cm⁻¹ region. libretexts.org The C=O stretch of the carbonyl group would be a strong band around 1700-1730 cm⁻¹. researchgate.net The N-H stretch of the secondary amine would appear around 3300-3500 cm⁻¹, and various C-N and C-H vibrations would also be present. researchgate.netresearchgate.net The interpretation of IR spectra is often aided by computational modeling to distinguish between complex vibrational modes. cardiff.ac.ukarxiv.org
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. youtube.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For aromatic systems like pyrazine derivatives, the UV-Vis spectrum is characterized by π → π* and n → π* transitions. masterorganicchemistry.com The UV-Vis spectrum of 2-pyrazinecarboxylic acid in an aqueous solution shows absorption in the 200–370 nm range. researchgate.net For this compound, the presence of the ethylamino group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazine carboxylic acid.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for investigating the detailed pathways of chemical reactions, providing insights into intermediate structures, transition states, and the energies involved. mdpi.com
For any chemical reaction, such as the esterification of the carboxylic acid group of this compound, the reaction proceeds through a high-energy transition state. Computational methods can locate the geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For instance, in a hypothetical acid-catalyzed esterification with ethanol (B145695), the reaction would likely proceed through a tetrahedral intermediate. DFT calculations can model the potential energy surface of this reaction, identifying the transition state for the nucleophilic attack of ethanol on the protonated carbonyl carbon and the subsequent elimination of water. Studies on related systems have shown that such computational approaches can yield activation energies that are in good agreement with experimental kinetics. acs.org The presence of substituents on the pyrazine ring can influence the stability of the transition state and thus modulate the activation energy.
Table 2: Illustrative Data for a Hypothetical Esterification Reaction Data is hypothetical and for illustrative purposes.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + Ethanol | 0 |
| Transition State 1 | [Formation of Tetrahedral Intermediate] | +15 to +25 |
| Intermediate | Tetrahedral Adduct | +5 to +10 |
| Transition State 2 | [Elimination of Water] | +10 to +20 |
| Products | Ethyl 6-(ethylamino)pyrazine-2-carboxylate + Water | -5 |
Solvent Effects on Reactivity
Solvents can have a profound effect on reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. acs.orgrsc.org
For reactions involving charged or highly polar species, such as the transition state of an esterification, polar solvents can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. researchgate.net In the case of this compound, a protic solvent like water or ethanol could participate in hydrogen bonding with the carbonyl oxygen and the amine, further influencing the reaction pathway. nih.gov Computational studies that include explicit solvent molecules can reveal specific hydrogen-bonding interactions that stabilize the transition state and facilitate proton transfer steps, which would be missed by implicit solvent models alone. acs.org
Molecular Docking and Binding Affinity Predictions with Biological Targets (Mechanistic Focus)
Given its structural similarity to pyrazinamide (B1679903), a key anti-tuberculosis drug, this compound is a candidate for molecular docking studies against mycobacterial targets. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govnih.gov
The active form of pyrazinamide is pyrazinoic acid, which is thought to disrupt membrane potential and transport in Mycobacterium tuberculosis. minia.edu.eg Docking studies of pyrazinamide analogs often target the enzyme pyrazinamidase (PncA), which activates the prodrug, or other essential enzymes like InhA (enoyl-acyl carrier protein reductase), which is involved in mycolic acid biosynthesis. researchgate.net
A molecular docking simulation of this compound into the active site of a target like InhA would predict its binding mode. Key interactions would likely involve:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues in the active site, such as tyrosine or serine. The pyrazine nitrogens and the ethylamino group can also act as hydrogen bond acceptors or donors.
Hydrophobic Interactions: The ethyl group and the pyrazine ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, or phenylalanine.
Pi-Stacking: The aromatic pyrazine ring could participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.
The predicted binding affinity, often expressed as a docking score or free energy of binding, provides an estimate of the ligand's potency. A lower binding energy suggests a more stable protein-ligand complex.
Table 3: Potential Interactions of this compound with a Hypothetical Enzyme Active Site Interactions are hypothetical and based on studies of similar compounds.
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor & Acceptor) | Serine, Threonine, Tyrosine, Histidine |
| Pyrazine Ring Nitrogens | Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine |
| Ethylamino Group (-NH-) | Hydrogen Bond (Donor) | Aspartate, Glutamate |
| Pyrazine Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Ethyl Group (-CH₂CH₃) | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine, Alanine |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ijournalse.orgamazonaws.comjournalmedicals.com
For a series of pyrazine derivatives with anti-tuberculosis activity, a QSAR model could be developed. researchgate.netasianpubs.org This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their chemical structure. These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial charges. nih.gov
Steric: Molecular volume, surface area, specific steric parameters.
Hydrophobic: LogP (the logarithm of the octanol-water partition coefficient).
Topological: Indices that describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that relates a selection of these descriptors to the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). ijournalse.org
QSAR studies on pyrazinoate esters and other pyrazinamide analogs have highlighted the importance of descriptors like lipophilicity (ClogP), van der Waals surface area, and dipole moment for anti-tuberculosis activity. researchgate.net A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Similarly, a QSPR model could predict properties like solubility or odor thresholds for a series of pyrazine derivatives. researchgate.netresearchgate.net
Table 4: Common Descriptors in QSAR/QSPR Models of Pyrazine Derivatives and Their General Impact Based on findings from various QSAR/QSPR studies on pyrazine derivatives.
| Descriptor Type | Specific Descriptor | General Correlation with Property/Activity |
| Hydrophobic | LogP / ClogP | Often, an optimal range exists. Too high or too low can be detrimental to cell permeability and activity. |
| Electronic | Dipole Moment | Can influence interactions with polar targets and solubility. |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov | |
| Steric | Molar Refractivity (MR) / Molecular Volume | Can indicate the size and shape requirements for fitting into a binding site. |
| Topological | Balaban Index (J) | Describes the branching and connectivity of the molecule, which can affect its interaction with a target. |
By calculating these descriptors for this compound, its potential activity and properties could be estimated using existing QSAR/QSPR models for related pyrazine series.
Insufficient Data Available for Mechanistic Biological Investigations of this compound
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific data regarding the mechanistic biological investigations of this compound. The available information is insufficient to construct a thorough and scientifically accurate article that adheres to the detailed outline provided.
The requested article structure, focusing on in vitro studies, necessitates detailed research findings on enzyme inhibition, receptor binding, cellular assays for mechanism of action, and structure-activity relationships. Despite targeted searches for this specific compound, the public domain does not appear to contain the requisite level of detail on these aspects.
The scarcity of information prevents a substantive discussion on:
Molecular Targets and Pathways: No specific enzyme inhibition studies or receptor binding assays for this compound were identified.
Cellular Assays for Mechanism of Action: There is no available data on the use of this compound in cellular assays to elucidate its mechanism of action, including pathway activation or specific biomarker modulation.
Structure-Activity Relationship (SAR) Studies: Information on synthetic modifications of this compound and the correlation of these changes with biological activity is not present in the accessible literature. Furthermore, no computational SAR modeling studies for this specific compound were found.
Due to the absence of these critical research findings, it is not possible to generate the requested professional and authoritative article while adhering to the strict content and sourcing requirements. The compound may be a novel or proprietary substance with research data that has not been made public, or it may not have been the subject of extensive biological investigation.
Therefore, the sections and subsections of the proposed article outline cannot be populated with scientifically validated information at this time. Any attempt to do so would rely on speculation and would not meet the required standards of accuracy and evidence-based reporting.
Mechanistic Biological Investigations of 6 Ethylamino Pyrazine 2 Carboxylic Acid and Its Analogues in Vitro Focus
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In vitro ADME studies are crucial in early drug discovery to predict the pharmacokinetic properties of a compound. These assays provide insights into how a drug candidate is absorbed, distributed throughout the body, metabolized by enzymes, and subsequently excreted.
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are rich in phase I metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov The stability of a compound is assessed by incubating it with liver microsomes and a necessary cofactor, such as NADPH, and measuring the decrease in the parent compound's concentration over time. nih.gov This allows for the calculation of in vitro half-life (t½) and intrinsic clearance (CLint).
Hepatocytes: These are whole liver cells and contain both phase I and phase II metabolizing enzymes, offering a more complete picture of metabolic pathways. thermofisher.comresearchgate.net Cryopreserved hepatocytes are often used for their convenience and retained enzymatic activity. thermofisher.com The experimental setup is similar to that of microsomes, where the compound is incubated with the hepatocytes, and its depletion is monitored over time to determine metabolic stability parameters. thermofisher.comnih.gov
Data Interpretation: The results from these assays, typically presented as half-life or intrinsic clearance, help in ranking compounds and identifying those with favorable metabolic profiles for further development. researchgate.net
Table 1: Representative Data for Metabolic Stability of a Test Compound in Human Liver Microsomes and Hepatocytes (Note: This table is illustrative as specific data for 6-(ethylamino)pyrazine-2-carboxylic acid is not available.)
| Test System | Compound Concentration (µM) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Human Liver Microsomes | 1 | 0, 5, 15, 30, 60 | > 60 | < 10 |
| Human Hepatocytes | 1 | 0, 15, 30, 60, 120 | 45 | 25 |
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to reach its therapeutic target. nih.govmdpi.com Only the unbound fraction of a drug is pharmacologically active.
Methodology: Equilibrium dialysis is a common method to determine plasma protein binding. nih.gov In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The system is allowed to reach equilibrium, and the concentration of the drug in both compartments is measured to calculate the fraction of the drug that is unbound (fu).
Significance: High plasma protein binding can limit the free drug concentration, potentially affecting its efficacy. Conversely, it can also prolong the drug's half-life by reducing its clearance. Understanding the plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data. nih.gov
Table 2: Representative Data for Plasma Protein Binding of a Test Compound (Note: This table is illustrative as specific data for this compound is not available.)
| Species | Plasma Concentration (µM) | Method | Fraction Unbound (fu, %) | Major Binding Protein(s) |
| Human | 1 | Equilibrium Dialysis | 5.2 | Albumin, AAG |
| Rat | 1 | Equilibrium Dialysis | 8.9 | Albumin |
| Mouse | 1 | Equilibrium Dialysis | 12.5 | Albumin |
Exploration of Antiproliferative Activity in Specific Cell Lines
For compounds being investigated as potential anticancer agents, assessing their antiproliferative activity in various cancer cell lines is a fundamental step. This helps to determine the compound's potency and its spectrum of activity against different tumor types.
Methodology: The antiproliferative activity is typically evaluated using cell viability assays, such as the MTT or MTS assay. Cancer cells are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a specific incubation period (e.g., 72 hours), a reagent is added that is converted into a colored product by metabolically active cells. The intensity of the color is proportional to the number of viable cells and is measured using a spectrophotometer. The results are used to calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Mechanism of Action: Beyond determining the IC50, further studies are often conducted to understand the mechanism by which the compound inhibits cell proliferation. This can involve investigating its effects on the cell cycle, apoptosis (programmed cell death), and specific signaling pathways known to be dysregulated in cancer. For instance, pyrazine (B50134) derivatives have been explored for their potential to induce apoptosis and interfere with DNA processes in cancer cells.
Table 3: Representative Antiproliferative Activity (IC50) of a Test Compound against Various Cancer Cell Lines (Note: This table is illustrative as specific data for this compound is not available.)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 72 | 8.5 |
| A549 | Lung Cancer | 72 | 12.3 |
| HT-29 | Colon Cancer | 72 | 15.1 |
| K562 | Leukemia | 72 | 5.9 |
Potential Non Biological Applications of 6 Ethylamino Pyrazine 2 Carboxylic Acid
Role in Materials Science and Polymer Chemistry
The bifunctional nature of 6-(ethylamino)pyrazine-2-carboxylic acid makes it a promising candidate for the development of advanced materials, including functional polymers and organized molecular systems.
Precursor for Functional Polymers
The presence of both a carboxylic acid and a secondary amine group allows this compound to act as a monomer in step-growth polymerization. It is a suitable building block for producing specialized polyamides where the pyrazine (B50134) ring is integrated directly into the polymer backbone. The incorporation of the pyrazine moiety can bestow specific properties upon the resulting polymer, such as enhanced thermal stability, altered electronic characteristics, and the ability to coordinate with metal ions.
Research into other pyrazine-containing diacids has demonstrated their successful use in synthesizing biobased polyesters, achieving high molecular weights and showing that the heterocyclic ring influences the material's properties. acs.org For instance, polypyrazine derivatives are utilized in the polymer industry as conjugated polymers and semiconductors. mdpi.com By analogy, polymers derived from this compound could find use in microelectronics or as specialty plastics with tailored functionalities. mdpi.com
| Functional Group | Potential Role in Polymerization | Resulting Polymer Type | Potential Polymer Properties |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Reacts with amines or alcohols to form amide or ester linkages. | Polyamide, Polyester | Structural integrity, hydrogen bonding sites. |
| Ethylamino Group (-NH-CH₂CH₃) | Reacts with carboxylic acids to form amide linkages. Provides a site for hydrogen bonding. | Polyamide | Flexibility, modified solubility. |
| Pyrazine Ring | Forms the core of the repeating unit, influencing the polymer's properties. | N/A (part of backbone) | Thermal stability, conductivity, metal coordination capability, defined rigidity. acs.orgmdpi.com |
Component in Self-Assembled Systems
Supramolecular chemistry relies on non-covalent interactions to build highly ordered structures from molecular components. This compound is well-suited for this purpose due to its multiple sites for hydrogen bonding and other intermolecular forces. mdpi.comrsc.org
The carboxylic acid group can form robust hydrogen-bonded dimers with neighboring molecules. Concurrently, the two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the N-H bond of the ethylamino group can serve as a hydrogen bond donor. nih.govnih.gov This network of interactions can guide the molecules to self-assemble into predictable patterns, such as one-dimensional chains or two-dimensional sheets. mdpi.com Furthermore, the flat, aromatic pyrazine rings can engage in π-π stacking, which adds stability to these supramolecular architectures. mdpi.com These principles have been used to design pyrazine-based tectons (building blocks) for creating complex, coordination-driven hexagonal structures. rsc.org
Applications in Analytical Chemistry
In analytical chemistry, there is a constant need for reagents that can enhance the detection and quantification of target molecules. The structural features of this compound suggest its potential as both a derivatizing agent and a specialized ligand for ion detection.
Derivatization Agent for Chromatography
Many small biological and environmental molecules lack a chromophore or fluorophore, making them difficult to detect with common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) using UV-Vis or fluorescence detectors. Chemical derivatization is a strategy used to attach a UV-active or fluorescent tag to these analytes to improve detection sensitivity. nih.govthermofisher.com
This compound possesses an inherent UV-absorbing pyrazine ring, making it a potential chromophoric tag. To function as a derivatizing agent, its carboxylic acid group could be "activated" using a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rjpbcs.comnih.gov This activated intermediate can then readily react with analytes containing primary or secondary amine or alcohol functional groups, forming a stable amide or ester bond. The resulting derivative, now containing the pyrazine chromophore, can be easily detected and quantified at low concentrations.
Ligand in Metal Ion Complexation for Detection
The pyrazine ring and the carboxylic acid group work in concert to make this compound an effective chelating ligand for metal ions. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the deprotonated carboxylate group can bind to a metal center, forming a stable complex. nih.govresearchgate.net This binding event can be transduced into a measurable signal for analytical purposes.
The complexation of a metal ion can alter the electronic structure of the molecule, leading to a change in its optical properties. This can manifest as:
Colorimetric Sensing : A visible color change upon binding to a specific metal ion.
Fluorometric Sensing : An enhancement ("turn-on") or quenching ("turn-off") of the molecule's native fluorescence. acs.orgmdpi.com
Luminescent metal-organic frameworks (MOFs) based on pyrazine and carboxylate linkers have been successfully developed for the highly sensitive and selective detection of various ions and biomarkers. acs.orgacs.orgnih.gov For example, pyrazine functionalization has been shown to dramatically increase the luminescence of europium-based MOFs, making them superior sensors. acs.org Similarly, pyrazine-based chemosensors have been designed for the visual detection of zinc ions. dntb.gov.ua
| Pyrazine-Based Ligand | Metal Ion(s) Detected | Detection Principle | Key Finding |
|---|---|---|---|
| Tetrakis(4-(pyridin-4-yl)phenyl)pyrazine | Biomarkers (5-HT, 5-HIAA) via interaction with Zn-MOF | Luminescence Quenching | The MOF showed high sensitivity and selectivity for carcinoid biomarkers. acs.org |
| Pyrazine-2,3,5,6-tetrabenzoate | Phosphate (PO₄³⁻) | Ratiometric Luminescence | Pyrazine functionalization in a Eu-MOF increased luminescence emission by nearly 30 times. acs.org |
| Pyrazine 2-carbohydrazide | Zinc (Zn²⁺) | Colorimetric and Ratiometric Fluorescence | The probe allowed for visual detection of zinc ions in pharmaceutical samples. dntb.gov.ua |
| Pyrazine-2-carboxylic acid derivative | Copper (Cu²⁺), Cobalt (Co²⁺) | Spectroscopic Shift | FTIR and electronic spectra confirmed coordination via pyrazine nitrogen and carboxylate oxygen. researchgate.netscispace.com |
Use as a Ligand in Catalysis
The same chelating properties that make this compound useful for sensing also make it a valuable ligand in the field of homogeneous catalysis. By coordinating to a transition metal center (e.g., palladium, iron, ruthenium, copper), the ligand can precisely tune the catalyst's electronic and steric properties, thereby influencing its activity, selectivity, and stability. acs.orgacs.orgrsc.org
Pyrazine-based ligands have been instrumental in a variety of transition metal-catalyzed reactions, including Suzuki, Sonogashira, and Heck cross-couplings, which are fundamental for forming carbon-carbon bonds. rsc.orgresearchgate.net For example, iron complexes with pyrazine-based pincer ligands have been shown to be effective catalysts for the hydrogenation of carbon dioxide. acs.org The pyrazine core enhances the π-acidity of the ligand, which facilitates the delocalization of electrons from the metal, a key feature in many catalytic cycles. acs.org The ethylamino substituent on this compound could provide additional electronic modulation and steric bulk, potentially leading to catalysts with unique selectivity compared to those with simpler pyrazine ligands.
| Catalyst System | Catalytic Reaction | Role of Pyrazine Ligand |
|---|---|---|
| Iron complex with a pyrazine-based pincer ligand | Hydrogenation of CO₂ to formate | Enables metal-ligand cooperation for the activation of H₂ and CO₂. acs.org |
| Palladium(II) complexes | Suzuki-Miyaura cross-coupling | Demonstrated superior catalytic activity, even at low catalyst loadings in aqueous media. researchgate.net |
| Iron complex with bis(imino)pyrazine ligand | Redox reactions | Enhances the π-acidity of the ligand system, facilitating electron delocalization from the metal. acs.org |
| Various palladium catalysts | Sonogashira, Heck, Stille couplings | The pyrazine scaffold is used to create functionalized compounds and ligands for catalysis. rsc.orgresearchgate.net |
Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and functionality of the organic linker are crucial in determining the resulting MOF's structure and properties. Pyrazine-based ligands, particularly those with dicarboxylic acid functionalities, have been successfully employed in the synthesis of MOFs. For instance, 2,5-pyrazinedicarboxylic acid has been used to create a novel zirconium-based MOF with a unique one-dimensional inorganic building unit. rsc.org Similarly, tricarbonyl-pyrazine-molybdenum(0) MOFs have been investigated for their potential in carbon monoxide storage and delivery. nih.gov
However, a comprehensive review of the scientific literature reveals no specific studies detailing the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks. While the pyrazine-2-carboxylic acid scaffold is a known component in MOF chemistry, the impact of the 6-(ethylamino) substituent on the coordination chemistry and resulting framework architecture has not been reported.
Homogeneous and Heterogeneous Catalysis
The catalytic activity of pyrazine derivatives has been explored in various chemical transformations. For example, derivatives of dicyanopyrazine have been investigated as catalysts in photoredox reactions. google.com The nitrogen atoms within the pyrazine ring can act as coordination sites for metal catalysts or participate directly in catalytic cycles.
Despite the interest in pyrazine compounds for catalysis, there is currently no available research that specifically investigates or reports the application of this compound in either homogeneous or heterogeneous catalysis. The potential for this compound to act as a ligand for a catalytically active metal center or as an organocatalyst itself remains an unexplored area of research.
Application in Agrochemical Research (e.g., as a synthetic building block)
Pyrazine derivatives have a history of use and investigation within the field of agrochemicals. The structural similarity of some pyrazine compounds to naturally occurring bioactive molecules makes them attractive candidates for the development of new pesticides and herbicides. The synthesis of various substituted pyrazine-2-carboxylic acid amides has been a focus of research, primarily for their potential biological activities, which can sometimes extend to agrochemical applications. nih.govresearchgate.netnih.gov These studies often involve the use of pyrazine-2-carboxylic acids as key synthetic intermediates.
A detailed search of the literature, however, does not yield any specific examples of this compound being utilized as a synthetic building block or being evaluated for its properties in agrochemical research. While the general class of pyrazine-2-carboxylic acids is relevant to this field, the specific contributions and potential advantages of the 6-(ethylamino) substitution have not been documented in published agrochemical studies.
Future Research Directions and Outlook for 6 Ethylamino Pyrazine 2 Carboxylic Acid
Emerging Synthetic Technologies for Improved Access
The synthesis of pyrazine (B50134) derivatives, including 6-(ethylamino)pyrazine-2-carboxylic acid, is continually evolving. While classical methods involving the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes have been foundational, newer, more efficient, and environmentally friendly approaches are emerging. researchgate.net
Future synthetic strategies are likely to focus on:
Microwave-assisted synthesis: This technology has already shown promise in accelerating reactions for related pyrazine structures, often leading to better yields in shorter reaction times. nih.govmdpi.com For instance, microwave irradiation has been successfully used in the cyclooligomerization to create functionalized oxacalix jst.go.jpbenzene jst.go.jppyrazines. nih.gov
Flow chemistry: Continuous-flow systems offer advantages in terms of safety, scalability, and precise control over reaction parameters. A biocatalytic continuous-flow system was recently developed for synthesizing pyrazinamide (B1679903) derivatives, highlighting a greener and more efficient route that could be adapted for this compound. rsc.org
Novel catalytic systems: The use of catalysts like indium(III) triflate has been shown to facilitate the one-pot cyclocondensation of alkynones to form substituted pyrazines. mdpi.com Research into new catalysts could provide more direct and selective routes to this compound.
DNA-compatible synthesis: The development of DNA-compatible reactions, such as the three-component cycloaddition of azomethine ylides to create pyrrolidine-fused scaffolds, opens up possibilities for creating vast libraries of pyrazine-containing compounds for high-throughput screening. acs.org
These emerging technologies promise to make this compound and its analogs more accessible for extensive research and development.
Discovery of Novel Reactivity Patterns
The pyrazine ring is a versatile scaffold, and understanding its reactivity is key to developing new applications. researchgate.net Future research will likely delve into previously unexplored reaction pathways for this compound.
Key areas for exploration include:
Cross-coupling reactions: Methods for modifying pyrazines through cross-coupling reactions are already being utilized. rsc.org Further investigation into Suzuki, Buchwald-Hartwig, and other coupling reactions will enable the introduction of a wide array of substituents onto the pyrazine core, leading to novel derivatives with unique properties. researchgate.net
Cycloaddition reactions: The pyrazine nucleus can participate in cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems. mdpi.com Exploring the [3+2] cycloaddition and other cycloaddition pathways could yield novel scaffolds with interesting biological activities. acs.org
Functionalization of the ethylamino and carboxylic acid groups: While the pyrazine ring itself is a primary focus, the reactivity of the ethylamino and carboxylic acid moieties offers significant opportunities for derivatization. This includes the formation of amides, esters, and other functional groups to modulate the compound's physicochemical properties. nih.govnih.gov
The discovery of new reactivity patterns will expand the chemical space accessible from this compound, providing a richer pool of compounds for screening and application development.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial. While standard techniques like NMR and mass spectrometry are indispensable, advanced spectroscopic methods can provide deeper insights.
Future characterization efforts may employ:
Hyperpolarized NMR Spectroscopy: Techniques like SABRE (Signal Amplification By Reversible Exchange) can significantly enhance NMR signals, allowing for the quantitative detection of pyrazines at low concentrations.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the accurate determination of molecular formulas. nih.gov Tandem mass spectrometry techniques can provide detailed structural information through fragmentation analysis.
Crystallographic Studies: X-ray crystallography provides definitive proof of molecular structure and conformation in the solid state. acs.org Such studies can reveal key intermolecular interactions that influence crystal packing and physical properties. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic data, complementing experimental findings. acs.org
The application of these advanced techniques will lead to a more complete and nuanced understanding of the structure and behavior of this compound.
Deepening Mechanistic Understanding of Biological Interactions
While the broader class of pyrazine derivatives is known for a wide range of biological activities, the specific mechanisms of action are often not well understood. researchgate.net Future research should focus on elucidating how this compound interacts with biological targets at a molecular level.
Key research directions include:
Target Identification: Identifying the specific proteins, enzymes, or receptors that this compound interacts with is a primary goal. This can be achieved through techniques such as affinity chromatography, proteomics, and molecular docking studies. nih.gov
Enzyme Inhibition Assays: If the compound is found to be an enzyme inhibitor, detailed kinetic studies will be necessary to determine the mode of inhibition.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound will help to identify the key structural features responsible for its biological activity. researchgate.net
A deeper mechanistic understanding is crucial for the rational design of more potent and selective analogs for therapeutic or other applications.
Exploration of Undiscovered Applications
The pyrazine scaffold is present in a wide array of biologically active compounds and functional materials. lifechemicals.com While some applications of pyrazine derivatives are well-established, there is vast untapped potential for this compound.
Potential new application areas to be explored include:
Medicinal Chemistry: Pyrazine derivatives have shown promise as anticancer, antibacterial, antifungal, and antiviral agents. rsc.orgnih.gov Systematic screening of this compound and its derivatives against a variety of disease targets could uncover new therapeutic leads. rjpbcs.com
Materials Science: Pyrazine-based compounds are being investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices due to their favorable charge transfer properties. mdpi.comrsc.org The specific electronic properties of this compound could make it a candidate for such applications.
Agrochemicals: The structural motifs present in this compound could be relevant for the development of new herbicides, pesticides, or plant growth regulators.
Coordination Chemistry: The nitrogen atoms in the pyrazine ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties. nih.gov
The diverse reactivity and functionalizability of this compound make it a promising platform for the discovery of novel applications across various scientific disciplines.
Challenges and Opportunities in this compound Research
Despite the significant potential, research on this compound is not without its challenges. Overcoming these hurdles will open up new opportunities for discovery and innovation.
Challenges:
Scalable and cost-effective synthesis: Developing synthetic routes that are amenable to large-scale production is crucial for any practical applications. jst.go.jp
Understanding complex biological mechanisms: Elucidating the precise molecular targets and pathways through which the compound exerts its biological effects can be a complex and time-consuming process.
Structure-activity relationship (SAR) development: A lack of extensive SAR data for this specific compound class can hinder rational drug design efforts. researchgate.net
Opportunities:
Interdisciplinary collaboration: The diverse potential applications of this compound create opportunities for collaboration between synthetic chemists, biologists, materials scientists, and medicinal chemists.
High-throughput screening: The use of automated screening platforms can accelerate the discovery of new biological activities and applications.
Computational chemistry: In silico methods, such as molecular docking and virtual screening, can help to prioritize synthetic targets and guide experimental work. nih.gov
The journey from a single chemical compound to a valuable product is long and challenging, but the unique chemical properties of this compound present a wealth of opportunities for future research and innovation.
Q & A
Q. Basic
- Immunoassays : Polyclonal antibodies specific to pyrazine-2-carboxylic acid detect trace impurities via competitive ELISA (limit of detection: ~0.1 ng/mL) .
- Spectroscopy : 1H/13C NMR resolves ethylamino and carboxylic proton signals (δ ~8.5–9.0 ppm for pyrazine protons). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 168.12) .
How does incorporating pyrazine-based linkers into PROTACs influence ternary complex formation?
Advanced
Rigid pyrazine linkers (e.g., 6-(4-Boc-diazepanyl)pyrazine-2-carboxylic acid) restrict conformational flexibility, enhancing proximity between E3 ligase and target protein. This improves degradation efficiency (e.g., ≥80% target reduction at 10 nM) but requires balancing hydrophobicity for cell permeability .
How can researchers address discrepancies in reported catalytic efficiencies for enzymatic synthesis?
Advanced
Contradictions arise from enzyme source variability or reaction setups. Mitigation strategies:
- Standardize assay conditions : Use fixed pH (7.0–8.0), temperature (30–37°C), and substrate ratios.
- Comparative studies : Benchmark amidase activity (e.g., Bacillus smithii vs. Pseudomonas spp.) using kinetic parameters (Km, Vmax) .
What strategies improve aqueous solubility of this compound for in vitro assays?
Q. Basic
- Salt formation : Convert carboxylic acid to sodium/potassium salts (solubility ↑ ~10-fold).
- Co-solvents : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes .
How do structural modifications of the ethylamino group impact bioactivity?
Q. Advanced
- N-Alkylation : Replacing ethyl with bulkier groups (e.g., isopropyl) reduces metabolic clearance but may hinder target binding.
- Electron-withdrawing substituents : Fluorination at the pyrazine ring enhances membrane permeability (logP ↓ by ~0.5) .
What computational tools predict the metabolic stability of pyrazine-2-carboxylic acid derivatives?
Q. Advanced
- In silico models : Use SwissADME or ADMET Predictor™ to estimate cytochrome P450 interactions.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for oxidation-prone sites (e.g., ethylamino C-H bonds) .
How can researchers validate the purity of synthesized this compound?
Q. Basic
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity ≥97% is acceptable for biological assays .
- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 42.85%, H: 4.76% for C7H9N3O2) .
What are the challenges in scaling up enzymatic synthesis from lab to pilot scale?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
